molecular formula C28H23N5O3 B13450141 (S)-[1,1'-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone

(S)-[1,1'-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone

Cat. No.: B13450141
M. Wt: 477.5 g/mol
InChI Key: GDQRCOZHPMGREF-VWLOTQADSA-N
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Description

(S)-[1,1’-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[1,1’-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone involves multiple steps, including the formation of the biphenyl core, the introduction of the oxadiazole ring, and the construction of the imidazopyridine moiety. Each step requires specific reagents and conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(S)-[1,1’-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could result in derivatives with different functional groups.

Scientific Research Applications

(S)-[1,1’-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-[1,1’-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-[6,6′-Dimethoxybiphenyl-2,2′-diyl]bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine]
  • 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-
  • 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-

Uniqueness

What sets (S)-[1,1’-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C28H23N5O3

Molecular Weight

477.5 g/mol

IUPAC Name

[(6S)-6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C28H23N5O3/c1-35-22-13-11-20(12-14-22)26-31-27(36-32-26)25-15-23-24(30-17-29-23)16-33(25)28(34)21-9-7-19(8-10-21)18-5-3-2-4-6-18/h2-14,17,25H,15-16H2,1H3,(H,29,30)/t25-/m0/s1

InChI Key

GDQRCOZHPMGREF-VWLOTQADSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)[C@@H]3CC4=C(CN3C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)NC=N4

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CC4=C(CN3C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)NC=N4

Origin of Product

United States

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